2-(2-Methoxyphenoxy)pyridine-4-carboximidamide hydrochloride
Overview
Description
2-(2-Methoxyphenoxy)pyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C13H14ClN3O2 . It has a molecular weight of 279.73 . This compound is used in various fields of scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O2.ClH/c1-17-10-4-2-3-5-11(10)18-12-8-9(13(14)15)6-7-16-12;/h2-8H,1H3,(H3,14,15);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Scientific Research Applications
Synthesis of Poly(ether imide ester)s
- Application : Utilized in the preparation of thermally stable poly(ether imide ester)s. A pyridine-based ether diamine, related to 2-(2-Methoxyphenoxy)pyridine-4-carboximidamide hydrochloride, was reacted with trimellitic anhydride to synthesize diimide-diacid, leading to the development of various poly(ether imide ester)s. These polymers demonstrated notable physical and thermal properties, making them significant for materials science research (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Nitration of Phenols
- Application : Plays a role in the selective nitration of phenols. Pyridinium salts derived from pyridine analogs, like this compound, have been used in producing activated intermediates for the selective nitration of phenol in aprotic solvents. This method demonstrates high selectivity and yield, indicating its potential in organic synthesis and pharmaceutical applications (Pervez et al., 1988).
Synthesis of Imidazo[1,2-a]pyridines
- Application : Involved in synthesizing imidazo[1,2-a]pyridines. Reactions involving pyridylamides and diazomethane have led to the synthesis of various imidazo[1,2-a]pyridines, which form hydrochlorides. These compounds have been structurally characterized, indicating their relevance in the development of new chemical entities and potential medicinal applications (Aliev et al., 2007).
Preparation of Fluoroionophores
- Application : Useful in developing fluoroionophores. Compounds derived from pyridine, including those similar to this compound, have been utilized to create fluoroionophores. These compounds can chelate metal ions like Zn+2 in various solutions, indicating their potential in chemical sensing and analytical applications (Hong et al., 2012).
Zinc(II) Extraction
- Application : Effective in extracting zinc(II) from acidic solutions. Hydrophobic N-alkyloxypyridine-4-carboximidamides, a class including this compound, have been shown to be efficient in extracting Zn(II) from acidic chloride solutions. This highlights its potential utility in metal recovery and environmental remediation applications (Wojciechowska et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(2-methoxyphenoxy)pyridine-4-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-17-10-4-2-3-5-11(10)18-12-8-9(13(14)15)6-7-16-12;/h2-8H,1H3,(H3,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFKDKVLSRWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-54-1 | |
Record name | 4-Pyridinecarboximidamide, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.